2-(3,4-dichlorophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide
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Overview
Description
2-(3,4-dichlorophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a dichlorophenyl group and a pyrrolidinylphenyl group connected through an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dichlorophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide typically involves the following steps:
Formation of the Acetamide Linkage: The initial step involves the reaction of 3,4-dichloroaniline with acetic anhydride to form 3,4-dichloroacetanilide.
Introduction of the Pyrrolidinyl Group: The next step involves the reaction of 3,4-dichloroacetanilide with 2-bromopyridine in the presence of a base such as potassium carbonate to introduce the pyrrolidinyl group, forming the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dichlorophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(3,4-dichlorophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4-dichlorophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- cis-1-acetyl-4-(4-{[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)piperazine
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Uniqueness
2-(3,4-dichlorophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide is unique due to its specific combination of a dichlorophenyl group and a pyrrolidinylphenyl group. This structural arrangement imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C18H18Cl2N2O |
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Molecular Weight |
349.3 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)-N-(2-pyrrolidin-1-ylphenyl)acetamide |
InChI |
InChI=1S/C18H18Cl2N2O/c19-14-8-7-13(11-15(14)20)12-18(23)21-16-5-1-2-6-17(16)22-9-3-4-10-22/h1-2,5-8,11H,3-4,9-10,12H2,(H,21,23) |
InChI Key |
ZOAQYHQNVPIKDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=O)CC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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